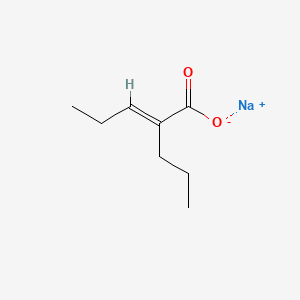
2-Propyl-2-pentenoic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-2-pentenoic acid, sodium salt is a carboxylic acid derivative with the molecular formula C8H15NaO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-propyl-2-pentenoic acid, sodium salt typically involves the reaction of 2-propyl-2-pentenoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient crystallization techniques to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propyl-2-pentenoic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carboxylic acid derivatives
Applications De Recherche Scientifique
2-Propyl-2-pentenoic acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Used as an anticonvulsant and mood stabilizer in the treatment of epilepsy and bipolar disorder.
Industry: Used in the production of pharmaceuticals and as a stabilizer in various formulations .
Mécanisme D'action
The mechanism of action of 2-propyl-2-pentenoic acid, sodium salt involves the inhibition of histone deacetylase, leading to increased levels of gamma-aminobutyric acid (GABA) in the brain. This results in enhanced inhibitory neurotransmission and stabilization of neuronal activity. The compound also blocks voltage-dependent sodium channels, further contributing to its anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Valproic acid: Similar in structure but lacks the sodium salt component.
Sodium valproate: Another name for 2-propyl-2-pentenoic acid, sodium salt.
Valpromide: An amide derivative of valproic acid
Uniqueness: this compound is unique due to its combined anticonvulsant and mood-stabilizing properties. It is more soluble in water compared to its acid form, making it easier to administer in pharmaceutical formulations .
Propriétés
IUPAC Name |
sodium;(E)-2-propylpent-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2.Na/c1-3-5-7(6-4-2)8(9)10;/h5H,3-4,6H2,1-2H3,(H,9,10);/q;+1/p-1/b7-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCQEYNPLHOZTK-GZOLSCHFSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCC)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\CC)/C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60218-41-9 (Parent) |
Source


|
| Record name | 2-Pentenoic acid, 2-propyl-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069827641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
164.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69827-64-1 |
Source


|
| Record name | 2-Pentenoic acid, 2-propyl-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069827641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













